molecular formula C15H16ClN3O B280373 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide

Cat. No. B280373
M. Wt: 289.76 g/mol
InChI Key: FODIXOHWJGVPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide, also known as CPPC, is a synthetic compound that belongs to the class of pyrazole derivatives. CPPC has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has been reported to reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide.

Future Directions

There are several future directions for the study of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide. One potential application is in the development of novel anti-cancer therapies. Further research is needed to determine the optimal dosage and administration of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide for cancer treatment. Additionally, N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide may have potential applications in the treatment of neurological disorders, such as Parkinson's disease. Further studies are needed to determine the efficacy of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide in animal models of Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide and its potential side effects.

Synthesis Methods

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 1H-pyrazole-3-carboxylic acid followed by cyclization with cyclobutanecarboxylic acid chloride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]cyclobutanecarboxamide

InChI

InChI=1S/C15H16ClN3O/c16-13-7-2-1-4-12(13)10-19-9-8-14(18-19)17-15(20)11-5-3-6-11/h1-2,4,7-9,11H,3,5-6,10H2,(H,17,18,20)

InChI Key

FODIXOHWJGVPJG-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3Cl

Canonical SMILES

C1CC(C1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.